molecular formula C16H15NO2S B1592946 1-(Isocyano(tosyl)methyl)-3-methylbenzene CAS No. 459216-21-8

1-(Isocyano(tosyl)methyl)-3-methylbenzene

Cat. No. B1592946
M. Wt: 285.4 g/mol
InChI Key: UIULXLLBHXETDZ-UHFFFAOYSA-N
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Description

“1-(Isocyano(tosyl)methyl)-3-methylbenzene” is a chemical compound with the molecular formula C15H13NO2S . It is a derivative of isocyanides, which are known for their metal coordinating properties .


Synthesis Analysis

The synthesis of this compound involves the use of Toluenesulphonylmethyl isocyanide (TOSMIC), a densely functionalized building block with three crucial groups contributing to a multitude of reactions . The isocyano function undergoes typical α-addition reactions, the acidic α-carbon atom, and the sulphonyl group in the α-position that serves two functions, acting both as a sulphinyl leaving group and further enhancing the acidity of the α-carbon .


Molecular Structure Analysis

The molecular structure of “1-(Isocyano(tosyl)methyl)-3-methylbenzene” involves an isocyano group, an acidic α-carbon atom, and a sulphonyl group . This compact collection of functionality is a crucial factor in the rich chemistry of TOSMIC .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. It performs reductive cyanations of ketones and aldehydes, and easily undergoes Knoevenagel-type condensations with aldehydes and ketones . It also provides a versatile synthesis of various heterocycles .

properties

IUPAC Name

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-12-7-9-15(10-8-12)20(18,19)16(17-3)14-6-4-5-13(2)11-14/h4-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIULXLLBHXETDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622210
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isocyano(tosyl)methyl)-3-methylbenzene

CAS RN

459216-21-8
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Isocyano(tosyl)methyl)-3-methylbenzene
Reactant of Route 2
1-(Isocyano(tosyl)methyl)-3-methylbenzene
Reactant of Route 3
1-(Isocyano(tosyl)methyl)-3-methylbenzene
Reactant of Route 4
1-(Isocyano(tosyl)methyl)-3-methylbenzene
Reactant of Route 5
1-(Isocyano(tosyl)methyl)-3-methylbenzene

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